Cerium (IV) ammonium sulfate

Descripción

Propiedades

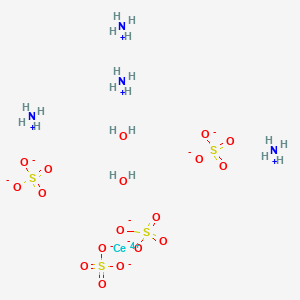

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ceric Ammonium Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Oxidizing Agent

Abstract

Ceric ammonium (B1175870) sulfate (B86663), a powerful oxidizing agent, holds a significant position in both analytical chemistry and organic synthesis. Its utility extends to various applications relevant to researchers, scientists, and drug development professionals, including redox titrations, synthesis of pharmaceutical intermediates, and drug delivery systems. This technical guide provides a thorough overview of ceric ammonium sulfate, detailing its chemical and physical properties, experimental protocols for its key applications, and visual representations of relevant chemical workflows.

Introduction

Ceric ammonium sulfate is an inorganic compound, most commonly available as a dihydrate with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is a bright yellow-orange crystalline solid known for its high oxidizing potential and stability in acidic solutions, making it a preferred reagent in many laboratory and industrial settings. In the realm of pharmaceutical development, its role as a selective oxidizing agent is of particular interest for the synthesis of complex organic molecules and for the quality control of drug substances.

Chemical and Physical Properties

A summary of the key quantitative data for ceric ammonium sulfate dihydrate is presented in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2][3] |

| Molar Mass | 632.55 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [1][3] |

| Melting Point | 130 °C (decomposes) | |

| Solubility | Soluble in water and dilute acids | |

| Redox Potential | Approximately +1.44 V (in 1M H₂SO₄) | |

| CAS Number | 10378-47-9 | [3] |

Key Applications in Research and Drug Development

Ceric ammonium sulfate is a versatile reagent with a broad range of applications.

Redox Titrations (Cerimetry)

One of the primary applications of ceric ammonium sulfate is in cerimetry, a type of redox titration. The Ce⁴⁺ ion is a strong oxidizing agent, and its reduction to the colorless Ce³⁺ ion provides a clear endpoint for titrations. It is frequently used to determine the concentration of various reducing agents.

Organic Synthesis

In organic chemistry, ceric ammonium sulfate serves as a powerful and selective oxidizing agent. It is employed in a variety of transformations, including the oxidation of alcohols, aldehydes, and phenols. Its utility in the synthesis of complex organic molecules makes it a valuable tool for medicinal chemists and those involved in the development of active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of xanthones and other heterocyclic compounds which are scaffolds for many biologically active molecules.

Pharmaceutical Analysis

The strong oxidizing properties of ceric ammonium sulfate are also leveraged in the quantitative analysis of pharmaceutical compounds. It can be used in spectrophotometric methods for the determination of drugs in bulk and dosage forms.

Experimental Protocols

Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate Solution

This protocol outlines the preparation of a standard solution of ceric ammonium sulfate and its standardization using arsenic trioxide as a primary standard.

Preparation of 0.1 M Ceric Ammonium Sulfate Solution:

-

Weigh 65 g of ceric ammonium sulfate.

-

In a fume hood, add the ceric ammonium sulfate to a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water.

-

Gently heat the mixture with stirring until the salt is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Filter the solution if it is turbid.

-

Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

Standardization against Arsenic Trioxide:

-

Accurately weigh approximately 0.2 g of arsenic trioxide (previously dried at 105 °C for 1 hour) and transfer it to a 500 mL conical flask.

-

Add 25 mL of 8% (w/v) sodium hydroxide (B78521) solution and swirl to dissolve the arsenic trioxide.

-

Add 100 mL of deionized water and mix.

-

Carefully add 30 mL of dilute sulfuric acid.

-

Add 0.15 mL of osmic acid solution (as a catalyst) and 0.1 mL of ferroin (B110374) sulfate solution (as an indicator).

-

Titrate the prepared arsenic trioxide solution with the 0.1 M ceric ammonium sulfate solution. The endpoint is reached when the pink color of the indicator changes to a very pale blue.

-

The molarity of the ceric ammonium sulfate solution can be calculated using the following formula: Molarity (M) = (mass of As₂O₃ (g) / 0.004946 g/mL) / volume of CAS solution (mL)

Assay of Ferrous Fumarate (B1241708)

This protocol describes the use of a standardized ceric ammonium sulfate solution to determine the purity of ferrous fumarate.

-

Accurately weigh about 0.3 g of ferrous fumarate and transfer it to a conical flask.

-

Add 15 mL of dilute sulfuric acid and gently heat to dissolve the sample.

-

Cool the solution and add 50 mL of deionized water.

-

Add a few drops of ferroin sulfate indicator.

-

Titrate immediately with a standardized 0.1 N ceric ammonium sulfate solution until the red color disappears.

-

Each mL of 0.1 N ceric ammonium sulfate is equivalent to 0.01699 g of C₄H₂FeO₄.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving ceric ammonium sulfate.

Caption: Workflow for the preparation and standardization of a ceric ammonium sulfate solution.

References

physical and chemical properties of cerium (IV) ammonium sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of cerium (IV) ammonium (B1175870) sulfate (B86663), also known as ceric ammonium sulfate. It details its applications in analytical chemistry and organic synthesis, complete with experimental protocols and safety information.

Core Properties

Cerium (IV) ammonium sulfate is an inorganic salt with the cerium atom in its +4 oxidation state.[1] It is a strong oxidizing agent, a property that defines its primary applications in laboratory and industrial settings.[2] The dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O, is the most common form of this compound.[2]

Physical Properties

The compound is typically an orange-red or yellowish-orange crystalline solid.[1][3] It is soluble in water, where it forms acidic solutions, and is noted to be insoluble in ethanol.[1][4] Upon heating, it does not have a true melting point but rather decomposes.[1]

Table 1: Physical and Chemical Properties of this compound Dihydrate

| Property | Value | References |

| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2] |

| Molar Mass | 632.55 g/mol | [2][5] |

| Appearance | Orange-red / Yellowish-orange crystalline powder | [1][3][6] |

| Melting Point | 130 °C (decomposes) | [2][4] |

| Solubility | Soluble in water; Insoluble in ethanol | [2][4][7] |

| Density | ~2.4 g/cm³ | [1] |

| Odor | Odorless | [1][4] |

Chemical Properties

The defining chemical characteristic of this compound is its strong oxidizing potential. The Ce(IV)/Ce(III) redox couple has a reduction potential of approximately +1.44 V.[2] This high potential allows it to oxidize a wide range of organic and inorganic substances.[8] When it acts as an oxidant, the ceric (Ce⁴⁺) ion is reduced to the cerous (Ce³⁺) ion, which is colorless.[3] The strong yellow or orange color of Ce(IV) solutions transitioning to the colorless Ce(III) state provides a clear visual indicator in titrimetric analysis.

Table 2: Chemical and Safety Data

| Property | Value / Information | References |

| Oxidation State of Cerium | +4 | [1] |

| Standard Reduction Potential (Ce⁴⁺/Ce³⁺) | ~ +1.44 V | [2] |

| Key Reactions | Oxidizes ferrous (Fe²⁺) to ferric (Fe³⁺) ions. | [9] |

| Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong acids, strong bases, combustible materials. | |

| Hazard Statements | Causes skin and serious eye irritation; May cause respiratory irritation. | [10] |

Core Applications and Methodologies

The strong oxidizing power of this compound makes it a versatile reagent in both analytical chemistry and organic synthesis.

Cerimetric Titration

Cerimetry is a quantitative analytical technique that uses a standardized solution of a Ce(IV) salt to determine the concentration of a reducing analyte.[8] One of the most common applications is the determination of iron (II).

The relationship between the properties of ceric ammonium sulfate and its primary application in redox titrations is illustrated below.

Caption: Relationship between properties and application.

This protocol details the standardization of a cerium (IV) sulfate solution and its use to quantify the amount of ferrous ion in a sample.

1. Preparation of 0.1 M Cerium (IV) Sulfate Titrant:

-

Weigh approximately 64 g of ceric ammonium sulfate dihydrate.

-

In a fume hood, slowly and with stirring, add the solid to 500 mL of 1 M sulfuric acid.

-

Gently warm the mixture until the salt dissolves.

-

Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.

-

Dilute to the mark with 1 M sulfuric acid and mix thoroughly. Store the solution in a well-stoppered bottle protected from light.

2. Standardization of the Cerium (IV) Sulfate Solution:

-

Accurately weigh approximately 0.2 g of primary standard sodium oxalate (B1200264) (Na₂C₂O₄), previously dried at 105°C for 2 hours.[11]

-

Dissolve the sodium oxalate in 75 mL of deionized water in a 250 mL conical flask.[11]

-

Carefully add 7 mL of sulfuric acid (pre-mixed by adding 2 mL of concentrated H₂SO₄ to 5 mL of water).[11]

-

Add 10 mL of hydrochloric acid and heat the solution to 70-75°C.[11]

-

Titrate the hot solution with the prepared ceric sulfate solution until the appearance of a permanent, slight yellow color, which indicates the endpoint.[11]

-

Calculate the exact molarity of the ceric sulfate solution. Each 6.700 mg of sodium oxalate is equivalent to 1 mL of 0.1 N ceric sulfate.[11]

3. Titration of Ferrous Ammonium Sulfate (FAS) Sample:

-

Accurately weigh a sample of ferrous ammonium sulfate hexahydrate to be analyzed.

-

Dissolve the sample in a conical flask containing approximately 20 mL of 2 N sulfuric acid.[12]

-

Add 2-3 drops of ferroin (B110374) indicator. The solution will turn red.[12]

-

Titrate with the standardized cerium (IV) sulfate solution from the burette.

-

The endpoint is reached when the color changes sharply from red to a pale blue or milky yellow.[12][13]

-

Repeat the titration to obtain concordant results.

-

Calculate the percentage of Fe²⁺ in the original sample.

The workflow for this analytical procedure is visualized below.

Caption: Workflow for cerimetric titration of iron (II).

Organic Synthesis

This compound is a valuable one-electron oxidant in organic chemistry.[14] It is often used in reactions where ceric ammonium nitrate (B79036) (CAN) might cause side reactions due to the nitrate ligand. Its applications include:

-

Oxidation of Aromatic Rings: It can oxidize polycyclic aromatic hydrocarbons to quinones in good yields.

-

Oxidative Transformations: It is used for the cleavage of carbon-carbon double bonds and the oxidation of alcohols and thiols.[1]

-

Catalysis: It can serve as a catalyst in various synthetic transformations.[1]

The general mechanism often involves the formation of radical cation intermediates.[14]

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[15] Work in a well-ventilated area or a fume hood, especially when handling the powder.[3]

-

Incompatibilities: Keep away from combustible materials, strong acids, and strong bases.

-

Health Hazards: The compound may cause skin, eye, and respiratory tract irritation.[3] Avoid generating dust.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash with plenty of water.[3] Seek medical attention if irritation persists.

This guide provides a foundational understanding of this compound for professionals in research and development. Its robust properties as an oxidizing agent, coupled with well-established analytical protocols, ensure its continued importance in chemical science.

References

- 1. synthetikaeu.com [synthetikaeu.com]

- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 硫酸铈(IV)铵 二水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 10378-47-9 CAS | AMMONIUM CERIC SULPHATE DIHYDRATE | Cerium Salts | Article No. 01130 [lobachemie.com]

- 7. Cerium(IV) ammonium sulfate dihydrate | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. vernier.com [vernier.com]

- 10. carlroth.com [carlroth.com]

- 11. pharmaupdater.com [pharmaupdater.com]

- 12. scribd.com [scribd.com]

- 13. edu.rsc.org [edu.rsc.org]

- 14. mgesjournals.com [mgesjournals.com]

- 15. mt.com [mt.com]

An In-depth Technical Guide to the Structure and Bonding of Cerium (IV) Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of cerium (IV) ammonium (B1175870) sulfate (B86663), a significant oxidizing agent with applications in analytical chemistry and organic synthesis. This document details the compound's molecular architecture, summarizes key quantitative structural data, and outlines the experimental protocols for its characterization.

Introduction

Cerium (IV) ammonium sulfate, with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O, is an orange-colored solid known for its strong oxidizing properties.[1][2] Its stability and solubility in acidic solutions make it a valuable reagent in various chemical transformations. A thorough understanding of its structure and bonding is crucial for optimizing its use in existing applications and for the development of new synthetic methodologies.

Molecular Structure and Bonding

Crystallographic studies have revealed that the solid-state structure of this compound is more accurately represented by the formula (NH₄)₈[Ce₂(SO₄)₈]·4H₂O.[1] The fundamental structural unit is the dimeric anion, [Ce₂(SO₄)₈]⁸⁻, where two cerium atoms are bridged by sulfate groups.

Coordination Environment of Cerium (IV): The cerium (IV) ion is in a nine-coordinate environment, bonded to oxygen atoms from the sulfate ligands.[1] The coordination polyhedron can be described as a distorted tricapped trigonal prism.[1] This high coordination number is characteristic of larger metal ions like cerium.

Bonding Characteristics: The bonding between the cerium (IV) ion and the oxygen atoms of the sulfate groups is primarily ionic in nature, arising from the electrostatic attraction between the highly charged Ce⁴⁺ cation and the negatively charged oxygen atoms. The sulfate groups act as bridging ligands, connecting the cerium centers to form the dimeric anionic complex. The ammonium ions (NH₄⁺) and water molecules are located in the crystal lattice and are involved in an extensive network of hydrogen bonds with the oxygen atoms of the sulfate groups, which stabilizes the overall crystal structure.[1]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for (NH₄)₈[Ce₂(SO₄)₈]·4H₂O, as determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Bond Lengths | |

| Ce-O | 2.325 (2) - 2.478 (2) Å |

| Selected Bond Angles | |

| O3-Ce-O5 | 66.92 (9)° |

| O9'-Ce-O10 | 92.28 (9)° |

| O3-Ce-O8 | 120.39 (8)° |

| O9'-Ce-O13 | 151.28 (9)° |

| O3-Ce-O9' | 111.71 (9)° |

| O10-Ce-O11 | 56.86 (8)° |

| O10-Ce-O13 | 81.91 (9)° |

| O4-Ce-O5 | 107.08 (9)° |

| O11-Ce-O13 | 121.78 (9)° |

| O4-Ce-O8 | 156.44 (9)° |

| O4-Ce-O13 | 126.37 (9)° |

| O5-Ce-O15 | 130.93 (9)° |

| O9-S3-O10 | 108.7 (1)° |

| O9-S3-O11 | 109.5 (2)° |

| O9-S3-O12 | 110.0 (1)° |

Data sourced from Shan and Huang (1998), Acta Crystallographica Section C, 54, 1744-1745.[1]

Experimental Protocols

The structural elucidation of this compound was achieved through single-crystal X-ray diffraction. The following sections detail the methodologies for crystal synthesis and data acquisition.

Synthesis of Single Crystals

High-quality single crystals of (NH₄)₈[Ce₂(SO₄)₈]·4H₂O suitable for X-ray diffraction can be prepared via a hydrothermal method.[1]

Materials:

-

This compound dihydrate ((NH₄)₄Ce(SO₄)₄·2H₂O)

-

Distilled water

-

Thick-walled Pyrex tube

Procedure:

-

Place 800 mg of commercially available this compound dihydrate into a thick-walled Pyrex tube.

-

Add 0.3 ml of distilled water to the tube.

-

Seal the Pyrex tube.

-

Heat the sealed tube at 383 K (110 °C) for 5 days.

-

After the heating period, allow the tube to cool slowly to room temperature.

-

Bright yellow crystals of (NH₄)₈[Ce₂(SO₄)₈]·4H₂O should be formed.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following general steps:

1. Crystal Mounting:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

-

The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated.

3. Data Processing:

-

The collected diffraction data are indexed to determine the unit cell parameters and crystal system.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

4. Structure Solution and Refinement:

-

The positions of the heavy atoms (cerium and sulfur) are determined using direct methods or Patterson methods.

-

The remaining non-hydrogen atoms (oxygen and nitrogen) are located from difference Fourier maps.

-

The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the structural determination of this compound.

Caption: Experimental workflow for the structural determination of this compound.

References

Technical Guide: Synthesis and Preparation of Ceric Ammonium Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceric ammonium (B1175870) sulfate (B86663) dihydrate, (NH₄)₄Ce(SO₄)₄·2H₂O, is a versatile and powerful oxidizing agent with significant applications in analytical chemistry and organic synthesis.[1][2] Its utility as a titrant in redox titrations and as a reagent in various chemical transformations makes a thorough understanding of its synthesis and characterization crucial for researchers. This guide provides an in-depth overview of a reliable method for the preparation of high-purity ceric ammonium sulfate dihydrate, complete with experimental protocols, quantitative data, and characterization details.

Synthesis Methodology

The primary method for synthesizing high-purity ceric ammonium sulfate dihydrate involves the oxidation of a cerous salt in the presence of ammonium and sulfate ions. A common and effective precursor for this process is cerium carbonate. The overall synthesis can be broken down into three main stages: dissolution of the cerium precursor, oxidation and precipitation of cerium hydroxide (B78521), and finally, crystallization of the target compound.

A patented method outlines a process that yields a product with a purity greater than 99.99%.[3] This process is advantageous due to its simplicity and the high quality of the final product.[3]

Experimental Protocol

This protocol is adapted from the method described in patent CN113023763A.[3]

Step 1: Preparation of Cerous Sulfate Solution

-

In a suitable reaction vessel, dissolve 200 g of cerium carbonate (TERO of 50%, with a relative purity of rare earth ≥ 99.99%) in 1.16 L of a 0.75 mol/L sulfuric acid solution.

-

Stir the mixture until the cerium carbonate is completely dissolved, resulting in a clear cerous sulfate solution.

Step 2: Oxidation and Precipitation of Cerium Hydroxide

-

In a separate vessel, prepare a mixed solution containing 0.58 L of 3 mol/L ammonia (B1221849) water and hydrogen peroxide at a concentration of 1.51 mol/L.

-

Add the cerous sulfate solution from Step 1 to this mixed solution.

-

Maintain the reaction temperature at 25°C until the reaction is complete.

-

After the initial reaction, heat the mixture to 90°C and stir for 2 hours to yield a cerium hydroxide suspension.

Step 3: Crystallization of Ceric Ammonium Sulfate Dihydrate

-

To the cerium hydroxide suspension from Step 2, add a sulfuric acid solution (50-98% mass concentration) while stirring.

-

Control the pH of the solution to maintain a range of 1 to 3.

-

Heat the mixture and continue stirring to induce the crystallization of ceric ammonium sulfate.

-

Once crystallization is complete, isolate the crystals by suction filtration or centrifugation.

-

Wash the crystals with a suitable solvent (e.g., deionized water) to remove any remaining impurities.

-

Dry the purified crystals to obtain high-purity ceric ammonium sulfate dihydrate.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

Cerium(IV) Ammonium Sulfate: A Technical Guide to its History, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(IV) ammonium (B1175870) sulfate (B86663), also known as ceric ammonium sulfate, is an inorganic double salt with the formula (NH₄)₄Ce(SO₄)₄·2H₂O.[1][2] As a powerful yet stable oxidizing agent, it has carved out a significant niche in both analytical chemistry and organic synthesis.[1] Its vibrant orange-red crystalline form is a familiar sight in laboratories where it is employed as a primary standard in redox titrations—a technique known as cerimetry—and as a versatile reagent for various oxidative transformations.[1][3] This guide delves into the history of its parent element, cerium, the development of its ceric salts, and provides a comprehensive overview of the synthesis, properties, and key applications of cerium(IV) ammonium sulfate.

The Journey from Mineral to Element: The Discovery of Cerium

The story of cerium(IV) ammonium sulfate begins with the discovery of its defining element, cerium (Ce). The journey started in 1751 when Swedish mineralogist Axel Cronstedt identified a reddish-brown mineral from a mine in Bastnäs, Sweden, which he named "Tungsten of Bastnäs" (later known as cerite). However, he did not recognize the new element it contained.

It wasn't until 1803 that the element was finally isolated and identified. Working independently, two groups of chemists—Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and Martin Heinrich Klaproth in Germany—successfully discovered the new element within the cerite ore.[4][5] Berzelius and Hisinger named the element "cerium" in honor of the dwarf planet Ceres, which had been discovered just two years prior by Giuseppe Piazzi.[4][6] This discovery marked cerium as the first of the lanthanide series, or rare earth metals, to be identified.[6]

Further work by Carl Gustaf Mosander in 1825 led to the preparation of metallic cerium, and by 1839, he demonstrated that the "ceria" (cerium oxide) isolated by Berzelius was, in fact, a mixture containing another rare earth element, which he named lanthanum.[4] This highlighted the great difficulty in separating the chemically similar rare earth elements.

dot digraph "Historical Timeline of Cerium Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

// Nodes A [label="1751: Cronstedt discovers 'Tungsten of Bastnäs' (Cerite)"]; B [label="1803: Berzelius & Hisinger discover Cerium"]; C [label="1803: Klaproth independently discovers Cerium"]; D [label="1825: Mosander prepares metallic Cerium"]; E [label="1839: Mosander discovers Lanthanum within Ceria"]; F [label="1903: Auer von Welsbach patents Ferrocerium ('flint')"];

// Edges A -> B [style=solid]; A -> C [style=solid]; B -> D [style=solid]; D -> E [style=solid]; B -> F [style=solid]; C -> F [style=solid]; } dot Caption: Key milestones in the discovery and early application of the element Cerium.

The Rise of Ceric Compounds and Cerimetry

While the element cerium was discovered in 1803, the specific synthesis and application of cerium(IV) ammonium sulfate came much later. The development of cerium compounds was significantly advanced by the Austrian chemist Carl Auer von Welsbach. In 1903, he patented "ferrocerium," an alloy of 70% cerium and 30% iron that produces sparks when struck and remains the basis for modern lighter flints.[7][8] His work demonstrated the practical utility of cerium and spurred further investigation into its compounds.

The application of cerium(IV) salts as analytical reagents was first proposed in the mid-19th century, but systematic studies began much later.[7] This new branch of volumetric analysis, termed "cerimetry," utilizes the strong oxidizing power of the Ce⁴⁺ ion, which is reduced to the colorless Ce³⁺ ion during the reaction.[3][9]

Ce⁴⁺ + e⁻ → Ce³⁺

Cerium(IV) ammonium sulfate emerged as a superior reagent for cerimetry. Unlike potassium permanganate, another common titrant, it can be used in the presence of high concentrations of hydrochloric acid without generating chlorine gas.[3][9] Furthermore, its solutions are remarkably stable over long periods. These advantages established cerium(IV) ammonium sulfate as a valuable and reliable standard oxidant in analytical laboratories.[10]

Technical Data and Properties

Cerium(IV) ammonium sulfate is a stable, orange-red crystalline solid that is soluble in water and dilute acids.[1][2]

| Property | Value | References |

| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2] |

| Molar Mass | 632.55 g/mol | [2][11] |

| Appearance | Orange-red / Yellow-orange crystalline solid | [1][2] |

| Melting Point | 130 °C (decomposes) | [2][12] |

| Solubility | Soluble in water and dilute sulfuric acid | [1][10] |

| Standard Reduction Potential (Ce⁴⁺/Ce³⁺) | ~ +1.44 V (in H₂SO₄) | [2][13] |

Experimental Protocols

Synthesis of High-Purity Cerium(IV) Ammonium Sulfate

A modern, green method for preparing high-purity cerium(IV) ammonium sulfate has been developed, offering high purity (>99.99%) and good solubility.[14] The process involves the oxidation of a cerous sulfate solution.

Methodology:

-

Preparation of Cerous Sulfate: Cerium carbonate is dissolved in a sulfuric acid solution (e.g., 0.5-0.75 mol/L) to obtain a cerous sulfate solution. The final pH is controlled between 1 and 4.[14]

-

Oxidation: A mixed solution of aqueous ammonia (B1221849) (3-6 mol/L) and hydrogen peroxide is prepared. The cerous sulfate solution is added to this mixture. Hydrogen peroxide acts as the oxidizing agent, converting Ce³⁺ to Ce⁴⁺.[14]

-

Precipitation and Heating: After the oxidation reaction is complete, the solution is heated.[14]

-

Crystallization: A sulfuric acid solution is added to the heated mixture, which is then stirred to induce the crystallization of cerium(IV) ammonium sulfate.[14]

-

Isolation: The resulting high-purity crystals are isolated by suction filtration or centrifugation, followed by washing and drying.[14]

dot digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

// Nodes start [label="Start: Cerium Carbonate & Sulfuric Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Dissolution to form\nCerous Sulfate (Ce³⁺) Solution"]; step2 [label="Prepare Oxidizing Mixture:\nAmmonia Water & H₂O₂"]; step3 [label="Combine Solutions:\nOxidize Ce³⁺ to Ce⁴⁺"]; step4 [label="Heat Reaction Mixture"]; step5 [label="Add Sulfuric Acid & Stir"]; step6 [label="Crystallization of\n(NH₄)₄Ce(SO₄)₄·2H₂O"]; step7 [label="Filter, Wash, and Dry Crystals"]; end [label="Product: High-Purity\nCerium(IV) Ammonium Sulfate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; } dot Caption: Workflow for the modern synthesis of high-purity cerium(IV) ammonium sulfate.

Application in Cerimetric Titration: Standardization of a Solution

Before use as a titrant, a cerium(IV) ammonium sulfate solution must be accurately standardized against a primary standard, such as arsenic trioxide (As₂O₃) or sodium oxalate.[8][15]

Methodology (using Arsenic Trioxide):

-

Prepare Primary Standard: Accurately weigh about 0.2 g of arsenic trioxide (previously dried at 105°C for 1 hour) and transfer it to a 500 mL conical flask.[8]

-

Dissolution: Dissolve the As₂O₃ by adding 25 mL of 8.0% w/v sodium hydroxide (B78521) solution and swirling. Add 100 mL of water and mix.[8]

-

Acidification & Catalysis: Add 30 mL of dilute sulfuric acid. Add 0.15 mL of osmic acid solution (catalyst) and 0.1 mL of ferroin (B110374) sulfate indicator.[8]

-

Titration: Titrate the prepared solution with the cerium(IV) ammonium sulfate solution. The titrant should be added slowly as the endpoint is approached.[8]

-

Endpoint Detection: The endpoint is reached when the pink color of the ferroin indicator changes to a very pale blue.[8]

-

Calculation: The molarity of the ceric solution is calculated based on the stoichiometry of the reaction, where 1 mole of As₂O₃ reacts with 4 moles of Ce⁴⁺. (1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃).[8]

dot digraph "Titration_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#FBBC05"];

// Nodes start [label="Start: Weigh Primary\nStandard (As₂O₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Dissolve in NaOH,\nthen add H₂O"]; step2 [label="Acidify with H₂SO₄"]; step3 [label="Add Osmic Acid (Catalyst)\n& Ferroin Indicator"]; step4 [label="Titrate with Ceric Ammonium\nSulfate Solution"]; step5 [label="Observe Color Change:\nPink → Pale Blue", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step6 [label="Record Volume & Calculate Molarity"]; end [label="Endpoint: Standardized\nCe(IV) Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; } dot Caption: Experimental workflow for the standardization of a ceric ammonium sulfate solution.

Application in Organic Synthesis

Beyond analytics, cerium(IV) ammonium sulfate (CAS) is a valuable one-electron oxidant in organic synthesis. It is often used as a substitute for the more common cerium(IV) ammonium nitrate (B79036) (CAN) when the nitrate ligands in CAN could lead to unwanted side products.[10][16] A primary application is the oxidation of aromatic hydrocarbons to quinones. For example, naphthalene (B1677914) can be oxidized to 1,4-naphthoquinone (B94277) in excellent yield using CAS in a mixture of sulfuric acid and acetonitrile.[10][16]

Conclusion

From its elemental roots in a Swedish mine to its synthesis as a refined double salt, cerium(IV) ammonium sulfate represents a cornerstone of analytical chemistry and a versatile tool for synthetic chemists. Its history is intertwined with the foundational discoveries of the rare earth elements and the subsequent development of precise analytical techniques. With its high redox potential, excellent stability, and versatility, cerium(IV) ammonium sulfate continues to be an indispensable reagent for researchers, scientists, and professionals in drug development and materials science, embodying the transformation of a mineralogical curiosity into a high-performance chemical tool.

References

- 1. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Preparation and standardization molar and normal solutions of Ceric ammonium sulphate - Pharmacy Infoline [pharmacyinfoline.com]

- 5. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 6. Cerium(IV) ammonium sulfate dihydrate | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]

- 8. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 9. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 10. AMMONIUM CERIUM(IV) SULFATE | 7637-03-8 [chemicalbook.com]

- 11. americanelements.com [americanelements.com]

- 12. AMMONIUM CERIUM(IV) SULFATE DIHYDRATE | CAS#:10378-47-9 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

- 14. CN113023763A - Preparation method of high-purity cerium ammonium sulfate - Google Patents [patents.google.com]

- 15. pharmadekho.com [pharmadekho.com]

- 16. AMMONIUM CERIUM(IV) SULFATE | 7637-03-8 [amp.chemicalbook.com]

Solubility Profile of Cerium (IV) Ammonium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cerium (IV) ammonium (B1175870) sulfate (B86663). Due to the limited availability of precise quantitative data for this specific compound, this document summarizes known qualitative solubility information and includes quantitative data for the closely related cerium (IV) sulfate for comparative analysis. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a visual representation of the general workflow.

Core Solubility Data

Cerium (IV) ammonium sulfate, an orange-red crystalline solid, is generally described as being soluble in aqueous solutions, particularly in acidic conditions. Its solubility in organic solvents is reported to be poor.

Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various solvents as reported in scientific literature and technical data sheets.

| Solvent System | Solubility Description | Citations |

| Water | Soluble, may dissolve slowly | [1][2][3][4] |

| Dilute Sulfuric Acid | Easily soluble | [5] |

| Ethanol | Insoluble | [6][7] |

| Acetic Acid | Insoluble |

It is important to note that solutions of this compound in neutral water can slowly hydrolyze, leading to the precipitation of cerium (IV) oxide[8][9]. The use of dilute sulfuric acid is often recommended to enhance stability and solubility[5].

Quantitative Solubility of Cerium (IV) Sulfate (for comparison)

| Temperature (°C) | Solubility (g / 100 mL of H₂O) |

| 0 | 21.4 |

| 20 | 9.84 |

| 60 | 3.87 |

Data sourced from reference[8].

This trend of decreasing solubility with increasing temperature is characteristic of some rare-earth sulfates[10].

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of this compound in a given solvent system. This protocol can be adapted based on specific experimental requirements and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, various concentrations of sulfuric acid)

-

Volumetric flasks

-

Beakers

-

Stir plate and magnetic stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm or smaller)

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for concentration measurement

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a beaker. The excess solid is crucial to ensure saturation is reached.

-

Place the beaker in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is assumed, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of cerium (IV) in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring its characteristic absorbance. A calibration curve prepared from standards of known concentration should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. aemree.com [aemree.com]

- 2. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

- 3. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. heegermaterials.com [heegermaterials.com]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 9. Cerium(IV)_sulfate [chemeurope.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide to Ceric Ammonium Sulfate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceric ammonium (B1175870) sulfate (B86663), also known as ammonium cerium(IV) sulfate, is a versatile and powerful oxidizing agent with significant applications in analytical chemistry, organic synthesis, and the pharmaceutical industry. This inorganic compound is particularly valued for its high redox potential, stability in acidic solutions, and its utility as a primary standard in cerimetry. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for ceric ammonium sulfate, tailored for professionals in research and drug development.

Physicochemical Properties

Ceric ammonium sulfate is most commonly available as a dihydrate with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O. It presents as an orange-red crystalline powder that is soluble in water. The cerium atom exists in the +4 oxidation state, which accounts for its strong oxidizing properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for ceric ammonium sulfate dihydrate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1] |

| Molar Mass / Molecular Weight | 632.55 g/mol | [1] |

| CAS Number | 10378-47-9 | [1] |

| Appearance | Orange-red crystalline powder | [2] |

| Melting Point | 130 °C | [3] |

| Solubility in Water | Soluble | [2] |

| Redox Potential (Ce⁴⁺/Ce³⁺) | ~+1.44 V (in 1M H₂SO₄) | [4] |

Applications in Research and Drug Development

The strong oxidizing nature of ceric ammonium sulfate makes it a valuable reagent in various stages of pharmaceutical research and development, from organic synthesis to quality control.

Organic Synthesis

Ceric ammonium sulfate is employed as a selective oxidizing agent for a variety of functional groups. Its applications are particularly notable in scenarios where other common oxidants like permanganate (B83412) or dichromate may lead to over-oxidation or undesirable side reactions.

-

Oxidation of Alcohols and Aldehydes: It can efficiently oxidize secondary alcohols to ketones and aldehydes to carboxylic acids.

-

Oxidative Cleavage: In the chemoenzymatic synthesis of heparan sulfate oligosaccharides, ceric ammonium sulfate has been used for the oxidative cleavage of a p-nitrophenyl (p-NP) group, a critical deprotection step.[2]

-

Synthesis of Heterocycles: The oxidizing properties of cerium(IV) salts are utilized in the synthesis of various heterocyclic compounds, which are common scaffolds in drug molecules.

Pharmaceutical Analysis and Quality Control

As a stable and reliable oxidizing titrant, ceric ammonium sulfate is extensively used in the quantitative analysis of pharmaceuticals. It is recognized as a volumetric solution in pharmacopeias.[1][5]

-

Cerimetric Titrations: This is a primary application where a standardized solution of ceric ammonium sulfate is used to determine the concentration of reducing analytes. This method is noted for its sharp and stable endpoint.

-

Indirect Spectrophotometry: Ceric ammonium sulfate is used in indirect spectrophotometric methods for the quantification of drugs that can be oxidized. In this approach, the drug is treated with an excess of ceric ammonium sulfate, and the amount of unreacted oxidant is then determined colorimetrically by reacting it with a suitable dye. This method has been successfully applied to the analysis of drugs such as atorvastatin (B1662188) and aripiprazole.[6][7]

Experimental Protocols

Detailed and validated experimental procedures are crucial for obtaining reliable and reproducible results. Below are key protocols involving ceric ammonium sulfate.

Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate Solution

This protocol is fundamental for the use of ceric ammonium sulfate in quantitative analysis.

1. Preparation of 0.1 M Ceric Ammonium Sulfate Solution:

-

Dissolve approximately 65 g of ceric ammonium sulfate dihydrate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water, with gentle heating.[8][9]

-

After cooling, filter the solution if it is turbid.

-

Dilute the solution to 1000 mL with distilled water in a volumetric flask.[8][9]

2. Standardization with Arsenic Trioxide:

-

Accurately weigh about 0.2 g of arsenic trioxide (a primary standard), previously dried at 105 °C for one hour, and transfer it to a 500 mL conical flask.[8][10]

-

Add 25 mL of an 8.0% w/v solution of sodium hydroxide (B78521) and swirl to dissolve the arsenic trioxide.[8]

-

Add 100 mL of distilled water and mix.[8]

-

Carefully add 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution (as a catalyst), and 0.1 mL of ferroin (B110374) sulfate solution as an indicator.[8]

-

Titrate with the prepared ceric ammonium sulfate solution until the pink color changes to a very pale blue.[8]

-

The molarity of the ceric ammonium sulfate solution can be calculated using the following formula: Molarity = (mass of As₂O₃ in g) / (Volume of Ce(IV) solution in L × 49.46)

Indirect Spectrophotometric Assay of Atorvastatin

This protocol illustrates the application of ceric ammonium sulfate in the quality control of pharmaceutical dosage forms.

1. Preparation of Standard and Sample Solutions:

-

Prepare a standard stock solution of atorvastatin in methanol (B129727).

-

For pharmaceutical tablets, weigh and finely powder a number of tablets. An accurately weighed portion of the powder is then extracted with methanol and filtered to obtain a sample solution of known nominal concentration.[6]

2. Analytical Procedure:

-

Transfer aliquots of the atorvastatin standard or sample solution into a series of 10 mL volumetric flasks.

-

Add 1 mL of 5 M sulfuric acid to each flask.[6]

-

Add a known excess of a standardized ceric ammonium sulfate solution (e.g., 2 mL of a working solution) and allow the reaction to proceed for a specified time (e.g., 15 minutes) with occasional shaking.[6]

-

Add a fixed amount of a suitable dye, such as methyl orange, and allow it to react with the unreacted ceric ammonium sulfate.[6]

-

Dilute the solution to the mark with distilled water.

-

Measure the absorbance of the solution at the wavelength of maximum absorption of the dye against a reagent blank.

-

The concentration of atorvastatin is determined by comparing the absorbance to a calibration curve prepared with standard solutions.

Visualizing Experimental Workflows

Workflow for Indirect Spectrophotometric Assay

The logical flow of the indirect spectrophotometric determination of a pharmaceutical using ceric ammonium sulfate can be visualized as follows:

Caption: A flowchart illustrating the key steps in the indirect spectrophotometric assay of a drug using ceric ammonium sulfate.

Comparative Analysis of Oxidizing Agents

For researchers and drug development professionals, the choice of an oxidizing agent is critical and depends on factors such as selectivity, stability, cost, and ease of use.

| Oxidizing Agent | Redox Potential (V) | Color Change | Stability | Key Advantages in Pharmaceutical Applications | Key Disadvantages |

| Ceric Ammonium Sulfate | ~+1.44 (in 1M H₂SO₄) | Yellow to Colorless | Excellent in acidic solution | High stability, sharp endpoint, can be used in the presence of HCl.[11] | Higher cost compared to KMnO₄. |

| Potassium Permanganate | ~+1.51 (in acidic solution) | Purple to Colorless | Less stable, can decompose in the presence of light or heat | Strong oxidizing power, self-indicating. | Can over-oxidize some organic compounds, less stable, cannot be used in the presence of high concentrations of HCl.[11] |

| Ceric Ammonium Nitrate (B79036) (CAN) | ~+1.61 (vs. N.H.E.) | Orange-red to Pale Yellow | Good | Stronger oxidizing agent than the sulfate salt, useful in various organic transformations.[4] | May introduce nitrate ions which can be undesirable in certain reactions. |

Conclusion

Ceric ammonium sulfate is a robust and reliable oxidizing agent with a well-established role in both synthetic and analytical chemistry. For researchers, scientists, and drug development professionals, its high stability, predictable reactivity, and applicability in pharmacopoeial methods make it an indispensable tool. From the synthesis of complex organic molecules to the precise quantitative analysis of active pharmaceutical ingredients, ceric ammonium sulfate offers distinct advantages over other common oxidizing agents, ensuring accuracy and reproducibility in critical applications.

References

- 1. reagecon.com [reagecon.com]

- 2. Towards the chemoenzymatic synthesis of heparan sulfate oligosaccharides: Oxidative cleavage of p-nitrophenyl group with ceric ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]

- 4. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 5. 0.01 N Ceric Ammonium Sulfate VS [doi.usp.org]

- 6. tsijournals.com [tsijournals.com]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 9. scribd.com [scribd.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. info.gfschemicals.com [info.gfschemicals.com]

A Technical Guide to the +4 Oxidation State of Cerium in Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cerium, a lanthanide, is distinguished by its ability to exist in a stable +4 oxidation state, a unique characteristic within this series.[1] This high oxidation state makes cerium(IV) a potent oxidizing agent, but its application is often hindered by its strong tendency to hydrolyze in aqueous solutions.[2][3] This technical guide provides an in-depth examination of the principles underpinning the stabilization of the Ce(IV) ion through complexation with sulfate (B86663) and ammonium (B1175870) ions, forming the double salt ceric ammonium sulfate, (NH₄)₄Ce(SO₄)₄·2H₂O.[4][5] We will explore the electronic configuration, coordination chemistry, quantitative parameters, and key experimental protocols relevant to the use of this important analytical and synthetic reagent.

The Electronic Basis of Cerium's +4 Oxidation State

Cerium (Atomic Number 58) possesses an electron configuration of [Xe] 4f¹5d¹6s².[6][7] The energy levels of the 4f, 5d, and 6s orbitals are very close, allowing for the removal of all four outer electrons. The resulting cerium(IV) ion (Ce⁴⁺) achieves the stable electron configuration of the noble gas Xenon ([Xe]), which is a primary reason for the existence of this oxidation state.[6][8] Most other lanthanides are limited to a +3 oxidation state because their remaining 4f electrons are too strongly bound to the nucleus.[6]

The removal of the fourth electron makes the Ce⁴⁺ ion a strong oxidizing agent, readily accepting an electron to revert to the more common, colorless Ce³⁺ state.[2][9][10]

Caption: Ionization pathway from neutral Cerium to the stable Ce⁴⁺ state.

The Challenge: Hydrolysis of Aqueous Ce(IV)

In aqueous solutions without stabilizing agents, the highly charged Ce⁴⁺ ion is prone to extensive hydrolysis.[2] This process involves the reaction of Ce⁴⁺ with water molecules, leading to the formation of hydroxo complexes, polymers, and eventually the precipitation of hydrous ceric oxide (CeO₂·nH₂O).[2][11] This instability makes it difficult to maintain a clear, reactive solution of Ce(IV) ions, necessitating the addition of strong acids.[2] The tendency for hydrolysis is a significant challenge for its practical application.[11][12]

The Stabilizing Role of Sulfate and Ammonium Ions

The compound ceric ammonium sulfate overcomes the issue of hydrolysis through the formation of a stable coordination complex in an acidic medium.

Coordination with Sulfate Ions

In a sulfuric acid medium, sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions act as ligands, coordinating with the Ce⁴⁺ ion.[13][14] This complexation is the primary mechanism for stabilizing the +4 oxidation state in solution.[14] Spectrophotometric studies have confirmed that Ce(IV) forms a series of stepwise complexes with one, two, or three sulfate ligands.[13][14] The formation of these stable sulfato-cerate complexes prevents the Ce⁴⁺ ion from reacting with water, thereby inhibiting hydrolysis and polymerization.[11][13] Recent studies combining spectroscopy and density functional theory (DFT) calculations suggest that in sulfuric acid, the dominant species is likely Ce⁴⁺ complexed with water and three bisulfate ions, forming [Ce(H₂O)₆(HSO₄)₃]⁺.[15][16]

Caption: Competing pathways of hydrolysis and stabilization for the Ce⁴⁺ ion.

The Role of Ammonium Ions

Ceric ammonium sulfate, (NH₄)₄Ce(SO₄)₄·2H₂O, is a double salt.[4] The ammonium ions (NH₄⁺) are incorporated into the crystal lattice, contributing to the overall stability and crystalline nature of the solid compound.[17] This structure enhances its solubility in dilute sulfuric acid compared to ceric sulfate alone, making it an ideal and convenient primary standard for redox titrations (cerimetry).[17]

Quantitative Data

The stability and reactivity of the Ce(IV) ion in sulfate media have been quantified through various electrochemical and spectrophotometric studies.

Table 1: Redox Potential of the Ce(IV)/Ce(III) Couple The standard redox potential (E°) indicates the strong oxidizing power of the Ce⁴⁺ ion. This potential is highly dependent on the composition and concentration of the acidic medium due to complexation.[1]

| Medium | E° (Volts vs. SHE) | Reference(s) |

| 1 M H₂SO₄ | ~ +1.44 V | [5][13] |

| 0.5 - 4.0 M H₂SO₄ | ~ +1.43 V | [13] |

| 1 M HClO₄ (non-complexing) | ~ +1.72 V | [1] |

Table 2: Stability Constants of Ce(IV)-Sulfate Complexes The stepwise formation constants (K) or cumulative stability constants (β) quantify the strength of the interaction between Ce⁴⁺ and sulfate ligands.

| Complex Species | Log β | Conditions | Reference(s) |

| [Ce(SO₄)]²⁺ | log K₁ ≈ 3.5 | 2 M Ionic Strength, 25 °C | [14] |

| [Ce(SO₄)₂] | log K₂ ≈ 2.2 | 2 M Ionic Strength, 25 °C | [14] |

| [Ce(SO₄)₃]²⁻ | log K₃ ≈ 1.5 | 2 M Ionic Strength, 25 °C | [14] |

Table 3: Kinetic Parameters of the Ce(IV)/Ce(III) Couple on Gold Electrodes in H₂SO₄ The kinetics of the Ce(IV)/Ce(III) redox reaction exhibit a notable asymmetry, as shown by the transfer coefficients.

| Parameter | Value | Reference(s) |

| Anodic Transfer Coefficient (α_anodic) | 0.84 ± 0.02 | [18] |

| Cathodic Transfer Coefficient (α_cathodic) | 0.157 ± 0.006 | [18] |

| Activation Energy (on Glassy Carbon) | 41.2 ± 14.0 kJ/mol | [15] |

Experimental Protocols

Synthesis of Ceric Ammonium Sulfate

A common laboratory-scale synthesis involves the oxidation of a cerium(III) salt. A generalized method is outlined below, based on principles from various preparation methods.[19]

-

Dissolution: Dissolve a Ce(III) salt, such as cerous carbonate (Ce₂(CO₃)₃), in a sulfuric acid solution to form a cerous sulfate solution.

-

Oxidation: Prepare a mixed solution of an oxidizing agent (e.g., hydrogen peroxide) and ammonia (B1221849) water. Add this mixture to the cerous sulfate solution to oxidize Ce(III) to Ce(IV).

-

Crystallization: Add an excess of sulfuric acid solution to the Ce(IV) mixture. Heat and stir the solution to facilitate the crystallization of ceric ammonium sulfate.

-

Isolation: Cool the solution to allow for complete precipitation. Collect the orange-red crystals by filtration or centrifugation.

-

Purification: Wash the crystals with cold water or ethanol (B145695) to remove residual acid and impurities, then dry appropriately.[13]

Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate Solution

Ceric ammonium sulfate is widely used as a titrant in cerimetry.[9] Its solutions must be standardized against a primary standard, such as arsenic trioxide (As₂O₃).

-

Preparation of 0.1 M Solution: Dissolve approximately 65 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of deionized water, using gentle heat to aid dissolution. After cooling, filter if necessary, and dilute to a final volume of 1000 mL with deionized water.[20][21]

-

Standardization against Arsenic Trioxide:

-

Accurately weigh about 0.2 g of primary standard arsenic trioxide (previously dried) into a 500 mL conical flask.

-

Dissolve the As₂O₃ in 25 mL of 8% w/v sodium hydroxide (B78521) solution.

-

Add 100 mL of deionized water, followed carefully by 30 mL of dilute sulfuric acid.

-

Add 0.15 mL of osmic acid solution (catalyst) and 0.1 mL of ferroin (B110374) sulfate solution (indicator).

-

Titrate with the prepared ceric ammonium sulfate solution. The endpoint is reached when the solution color changes from pink to a pale blue.[20]

-

Calculate the exact molarity based on the mass of arsenic trioxide used (1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃).[21]

-

Caption: Workflow for the preparation and standardization of a Ce(IV) solution.

Applications in Research and Development

The stability and strong oxidizing power of ceric ammonium sulfate make it a valuable tool for researchers.

-

Analytical Chemistry: It is a primary standard reagent in cerimetric redox titrations for the quantitative analysis of various reducing agents like iron(II), ascorbic acid, and nitrites.[4][9] The intense yellow color of the Ce⁴⁺ ion can sometimes serve as its own indicator.[9]

-

Organic Synthesis: It acts as a versatile oxidizing agent for a wide range of transformations in the synthesis of pharmaceuticals and other complex organic molecules.[4][22]

-

Industrial Processes: It finds use in water treatment to remove impurities, in the photographic industry, and as a catalyst.[4][13]

Conclusion

The utility of cerium's +4 oxidation state is fundamentally dependent on its chemical environment. While the Ce⁴⁺ ion is inherently unstable in water due to hydrolysis, its stabilization is effectively achieved in acidic sulfate media. The coordination of sulfate and bisulfate ligands forms stable sulfato-cerate complexes that prevent hydrolysis. The incorporation of ammonium ions further enhances stability and solubility, yielding the robust and widely used reagent, ceric ammonium sulfate. A thorough understanding of this coordination chemistry is essential for its effective application in analytical, synthetic, and industrial chemistry.

References

- 1. Cerium compounds - Wikipedia [en.wikipedia.org]

- 2. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 3. researchgate.net [researchgate.net]

- 4. chemiis.com [chemiis.com]

- 5. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 6. Cerium - Wikipedia [en.wikipedia.org]

- 7. Cerium: Properties, Uses and FAQs [allen.in]

- 8. Write down the electronic configuration of: `Ce ^(4+)` [allen.in]

- 9. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]

- 10. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 11. Crystal structure and solution species of Ce(III) and Ce(IV) formates: from mononuclear to hexanuclear complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Cerium(IV) sulfate hydrate, complex with sulfuric acid | 17106-39-7 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CN113023763A - Preparation method of high-purity cerium ammonium sulfate - Google Patents [patents.google.com]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 22. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

Cerium (IV) Ammonium Sulfate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Applications of Cerium (IV) Ammonium (B1175870) Sulfate (B86663) as a Strong Oxidizing Agent for Researchers, Scientists, and Drug Development Professionals.

Cerium (IV) ammonium sulfate, also known as ceric ammonium sulfate (CAS), is a powerful one-electron oxidizing agent widely employed in both analytical chemistry and organic synthesis. Its high redox potential, stability, and versatility make it an invaluable tool for a range of chemical transformations. This guide provides a detailed overview of its properties, applications, and experimental protocols, tailored for professionals in research and development.

Physicochemical and Redox Properties

This compound is an orange-colored crystalline solid with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O.[1] It is soluble in water and dilute acids.[2][3] The oxidizing power of the Ce⁴⁺ ion is a defining characteristic, with a standard reduction potential of approximately +1.44 V.[2] This high potential allows it to oxidize a wide variety of organic and inorganic substances. The redox potential of the Ce⁴⁺/Ce³⁺ couple is influenced by the nature and concentration of the acidic medium, a critical consideration for its application in specific chemical environments.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₄Ce(SO₄)₄·2H₂O | [1][2] |

| Molar Mass | 632.55 g/mol | [2] |

| Appearance | Orange-colored solid | [2] |

| Standard Reduction Potential (Ce⁴⁺/Ce³⁺) | ~ +1.44 V | [2] |

Applications in Analytical Chemistry: Cerimetry

Cerimetry, the use of Ce⁴⁺ solutions in redox titrations, is a cornerstone of quantitative analysis. This compound serves as an excellent primary standard due to its high purity and stability.[4] A key application is the determination of iron (II), where the Ce⁴⁺ ion stoichiometrically oxidizes Fe²⁺ to Fe³⁺.[5] The endpoint of the titration is typically detected using a redox indicator such as ferroin (B110374), which exhibits a sharp color change.[5][6]

Experimental Protocol: Standardization of 0.1 M this compound Solution

This protocol details the standardization of a ceric ammonium sulfate solution using arsenic trioxide as a primary standard.[6][7]

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Distilled water

-

Arsenic trioxide (primary standard grade, dried at 105°C)

-

Sodium hydroxide (B78521) solution (8% w/v)

-

Osmic acid solution (0.25% w/v)

-

Ferroin sulfate indicator solution

Procedure:

-

Preparation of 0.1 M Ceric Ammonium Sulfate Solution: Dissolve approximately 66 g of ceric ammonium sulfate in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water, with gentle heating.[6] After cooling, filter the solution if necessary and dilute to 1 L with distilled water.[7]

-

Standardization:

-

Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[7]

-

Add 25 mL of 8% sodium hydroxide solution and swirl to dissolve the arsenic trioxide.[7]

-

Add 100 mL of distilled water, followed by 30 mL of dilute sulfuric acid.[7]

-

Add 2 drops of the osmic acid solution and 1 drop of ferroin sulfate indicator.[7]

-

Titrate with the prepared ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[7]

-

Calculation: The molarity of the ceric ammonium sulfate solution can be calculated using the following formula:

Molarity (M) = (mass of As₂O₃ (g) / 0.04946 g/meq ) / volume of Ce(IV) solution (mL)

Where 0.04946 g is the milliequivalent weight of As₂O₃.

Experimental Protocol: Determination of Iron (II) in a Sample

This protocol outlines the titration of an iron (II) sample with a standardized ceric ammonium sulfate solution.[5][8]

Materials:

-

Standardized 0.1 N ceric ammonium sulfate solution

-

Iron (II) sample (e.g., ferrous ammonium sulfate)

-

Dilute sulfuric acid (1 M)

-

Ferroin indicator solution

Procedure:

-

Accurately weigh a sample containing iron (II) and dissolve it in a suitable volume of 1 M sulfuric acid in a conical flask.[8]

-

Add 2-3 drops of ferroin indicator to the solution.[5]

-

Titrate the iron (II) solution with the standardized 0.1 N ceric ammonium sulfate solution.[5]

-

The endpoint is reached when the color of the solution changes sharply from red to a pale blue or greenish-blue.[5][8]

-

Repeat the titration to ensure accuracy.

Applications in Organic Synthesis

This compound is a versatile oxidizing agent for a variety of organic transformations. It is particularly useful for the oxidation of hydrocarbons, alcohols, phenols, and ketones.[9][4] A significant advantage of ceric ammonium sulfate over ceric ammonium nitrate (B79036) (CAN) is its utility in reactions where the nitrate ligand in CAN might lead to unwanted side reactions, such as nitration.[9]

Oxidation of Aromatic Hydrocarbons to Quinones

One of the most important applications of ceric ammonium sulfate is the oxidation of polycyclic aromatic hydrocarbons to their corresponding quinones. This method often provides higher yields compared to other oxidizing agents.[9]

General Reaction Scheme:

Caption: General scheme for the oxidation of aromatic hydrocarbons.

Baeyer-Villiger Oxidation of Ketones

Ceric ammonium sulfate can be used to effect the Baeyer-Villiger oxidation of ketones to esters or lactones. This reaction is particularly useful for geometrically constrained polycyclic ketones where peracid oxidation might be less efficient.[1]

Experimental Protocol: Baeyer-Villiger Oxidation of a Polycyclic Ketone

This protocol is a general guideline based on the oxidation of 1,3-bishomocubanone.[1]

Materials:

-

Polycyclic ketone

-

Ceric ammonium sulfate (CAS)

-

Water

Procedure:

-

Prepare a slurry of ceric ammonium sulfate in a mixture of acetonitrile and water.

-

Add the polycyclic ketone to the slurry with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of sodium sulfite).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by crystallization or chromatography.

Yield Data for Selected Oxidations:

| Substrate | Product | Reagent | Yield (%) | Reference |

| Naphthalene (B1677914) | 1,4-Naphthoquinone | CAS | 85 | [9] |

| Anthracene | Anthraquinone | CAS | 90 | [9] |

| 1,3-Bishomocubanone | Corresponding Lactone | CAS | 78 | [1] |

Oxidation of Alcohols and Phenols

Ceric ammonium sulfate is an effective reagent for the oxidation of alcohols and phenols.[10][11] Primary alcohols can be oxidized to aldehydes, while secondary alcohols yield ketones. Phenols can be oxidized to quinones or other coupling products depending on the substrate and reaction conditions.[11]

Reaction Workflow for Alcohol Oxidation:

Caption: Experimental workflow for alcohol oxidation.

Reaction Mechanism

The oxidation by this compound generally proceeds via a one-electron transfer mechanism.[9] In the case of aromatic compounds, this initial electron transfer results in the formation of a radical cation.[9] This highly reactive intermediate can then undergo further reactions, such as nucleophilic attack by water, to yield the final oxidized product. The acidic medium is crucial for stabilizing the cerium species and preventing the formation of ceric hydroxides.

Proposed Mechanism for the Oxidation of Naphthalene:

Caption: Simplified mechanism of naphthalene oxidation.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored away from combustible materials in a cool, dry place.

Conclusion

This compound is a potent and versatile oxidizing agent with significant applications in both analytical chemistry and organic synthesis. Its high redox potential, stability, and predictable reactivity make it an indispensable reagent for researchers and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]

- 5. jetir.org [jetir.org]

- 6. brainkart.com [brainkart.com]

- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 8. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 9. old.rrjournals.com [old.rrjournals.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pubs.acs.org [pubs.acs.org]

- 12. theory.labster.com [theory.labster.com]

A Comprehensive Technical Guide to Cerium (IV) Ammonium Sulfate for Researchers and Drug Development Professionals

Introduction

Cerium (IV) ammonium (B1175870) sulfate (B86663), a powerful oxidizing agent, is a vital reagent in both analytical chemistry and organic synthesis. Its high redox potential and stability in acidic solutions make it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its synonyms, alternative names, chemical and physical properties, and detailed experimental protocols for its application in redox titrations and organic oxidation reactions.

Synonyms and Alternative Names

Cerium (IV) ammonium sulfate is known by a variety of names, often reflecting its composition and hydrated state. Understanding these different names is crucial for accurate identification and sourcing of the reagent.

-

Common Synonyms: Ceric ammonium sulfate, Cerium(IV) ammonium sulfate.[1][2]

-

Hydrated Forms: The compound is commonly available in its dihydrate form, but anhydrous and tetrahydrate forms also exist.

The relationship between these names and forms is illustrated in the diagram below.

Quantitative Data

The physical and chemical properties of this compound vary depending on its hydration state. The following tables summarize key quantitative data for the most common forms.

Table 1: Properties of this compound Dihydrate

| Property | Value |

| CAS Number | 10378-47-9 |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄·2H₂O |

| Molecular Weight | 632.55 g/mol |

| Appearance | Yellow to orange-red crystalline powder |

| Melting Point | 130 °C (decomposes) |

| Solubility | Soluble in water (forms acidic solutions) and dilute sulfuric acid.[3][5] Insoluble in ethanol.[4] |

| pH | 1.2 (100 g/L in H₂O at 20 °C) |

| Bulk Density | ~800 kg/m ³ |

| Assay (ACS Reagent) | ≥ 94.0% |

Table 2: Properties of this compound (Anhydrous)

| Property | Value |

| CAS Number | 7637-03-8 |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄ |

| Molecular Weight | 596.52 g/mol |

| Appearance | Yellow-orange solid |

| Solubility | Soluble in water and dilute sulfuric acid. |

Table 3: ACS Reagent Grade Specifications for this compound Dihydrate

| Parameter | Specification |

| Assay | ≥ 94.0% |

| Insoluble in dilute sulfuric acid | ≤ 0.05% |

| Chloride (Cl) | ≤ 0.001% |

| Phosphate (PO₄) | ≤ 0.02% |

| Iron (Fe) | ≤ 0.005% |

Experimental Protocols

Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate Solution

This protocol details the preparation of a standard solution of ceric ammonium sulfate for use in redox titrations.

Materials:

-

Ceric ammonium sulfate dihydrate

-

Concentrated sulfuric acid

-

Distilled water

-

Arsenic trioxide (primary standard), dried at 105°C for 1 hour

-

Sodium hydroxide (B78521) solution (8% w/v)

-

Osmic acid solution (1.0% w/v in water)

-

Ferroin (B110374) sulfate indicator solution

Procedure:

-

Preparation of 0.1 N Ceric Ammonium Sulfate Solution:

-

Accurately weigh approximately 66 g of ceric ammonium sulfate dihydrate.

-

In a beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water and allow the mixture to cool.

-

With gentle heating and stirring, dissolve the ceric ammonium sulfate in the diluted sulfuric acid.

-

After cooling to room temperature, filter the solution if it is turbid.

-

Transfer the clear solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix thoroughly.[6]

-

-

Standardization against Arsenic Trioxide:

-

Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.

-

Add 25 mL of 8% sodium hydroxide solution and swirl to dissolve the arsenic trioxide.

-